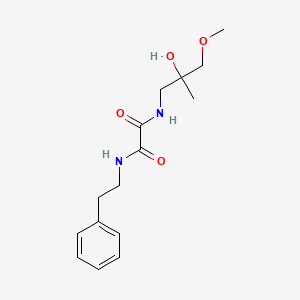![molecular formula C9H9BrO2S B2776107 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid CAS No. 2503156-03-2](/img/structure/B2776107.png)
2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid is an organic compound with the molecular formula C12H11BrO2S. This compound features a cyclopropyl group attached to a thiophene ring, which is further substituted with a bromine atom. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Applications De Recherche Scientifique
2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Coupling Reactions: The brominated thiophene is then coupled with the cyclopropyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups can influence the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1S,2R)-2-(5-Chlorothiophen-3-yl)cyclopropyl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-[(1S,2R)-2-(5-Methylthiophen-3-yl)cyclopropyl]acetic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or a methyl group, which can affect the compound’s chemical and biological properties.
Propriétés
IUPAC Name |
2-[(1S,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-2-6(4-13-8)7-1-5(7)3-9(11)12/h2,4-5,7H,1,3H2,(H,11,12)/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIHHPPNXHBBI-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC(=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC(=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
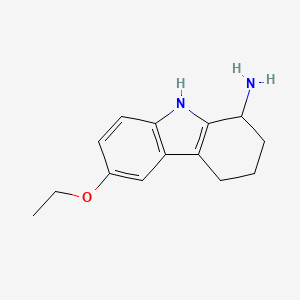
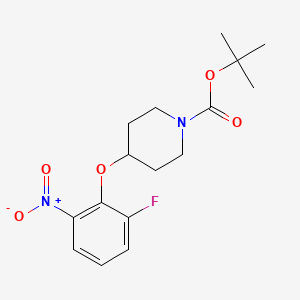

![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)
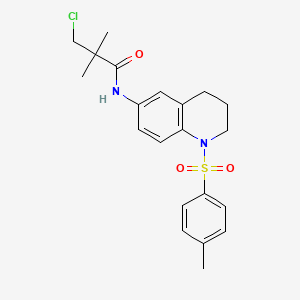
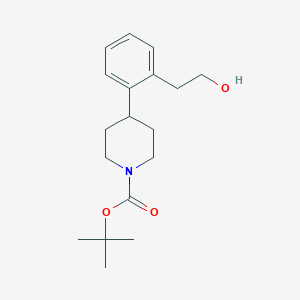
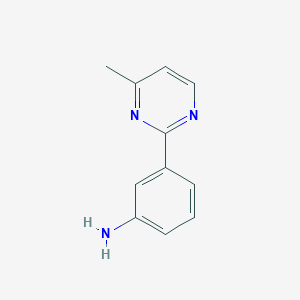
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
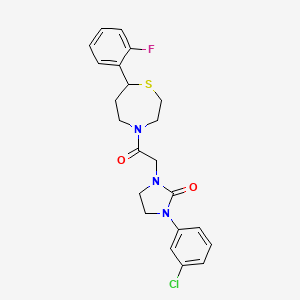
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
